2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one
Description
This compound features a quinazolin-2-yl core substituted at the 4-position with a [(4-chlorophenyl)methyl]amino group. A sulfanyl (-S-) bridge connects the quinazoline moiety to a 1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one unit. The ethanone group is linked to a piperazine ring substituted with a 2-methoxyphenyl group at the 4-position. Piperazine-containing compounds often exhibit enhanced solubility and receptor-binding properties due to their basic nitrogen atoms .
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN5O2S/c1-36-25-9-5-4-8-24(25)33-14-16-34(17-15-33)26(35)19-37-28-31-23-7-3-2-6-22(23)27(32-28)30-18-20-10-12-21(29)13-11-20/h2-13H,14-19H2,1H3,(H,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDOEGXMASJBAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4C(=N3)NCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions.
Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution or coupling reactions.
Final Assembly: The final compound is assembled by linking the quinazoline core with the piperazine ring and the chlorophenyl group through thiol-ether linkages.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinazoline core or the chlorophenyl group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring and the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or aryl halides are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the quinazoline core and chlorophenyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that quinazoline derivatives exhibit significant antitumor properties. For instance, compounds similar to the target molecule have been shown to inhibit cancer cell proliferation in various models, including HEPG2 and MCF-7 cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Quinazoline derivatives have been reported to possess activity against a range of pathogens, making them candidates for further development as antimicrobial agents .
Central Nervous System Effects
The piperazine moiety in the compound hints at possible neuropharmacological effects. Compounds with similar structures have been investigated for their potential in treating neurological disorders, including anxiety and depression. The interaction with serotonin receptors may be a key mechanism .
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various quinazoline derivatives and evaluated their antitumor efficacy against different cancer cell lines. The study highlighted that modifications at specific positions on the quinazoline ring significantly influenced biological activity, with some derivatives showing IC50 values in the nanomolar range .
Case Study 2: Neuropharmacological Investigation
A recent investigation explored the effects of similar quinazoline compounds on anxiety-like behavior in animal models. The results indicated that certain derivatives exhibited anxiolytic effects, likely due to their action on serotonin receptors, suggesting therapeutic potential for anxiety disorders .
Mechanism of Action
The mechanism of action of 2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in three key regions: (1) the heterocyclic core (quinazoline vs. pyrimidine, quinoline, or pyridazine), (2) the bridging group (sulfanyl vs. carbonyl or methylene), and (3) the substituents on the piperazine ring. Below is a detailed analysis:
Heterocyclic Core Modifications
- Quinazoline vs. Quinoline: QH-03 () replaces quinazoline with 7-chloroquinoline, linked via a methylene group to piperazine. Compound 113 () retains the quinazolin-4(3H)-one scaffold but substitutes the 2-sulfanyl group with a piperazinylmethyl moiety. This modification is associated with COX-1/COX-2 inhibition (IC₅₀ = 0.8–1.2 μM) and antibacterial activity (MIC = 8–16 µg/mL against S. aureus) .
Bridging Group Variations
- Sulfanyl (-S-) vs. Carbonyl (-C=O): 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one () uses a direct ethanone linkage without a bridging group. The absence of a sulfanyl group may reduce oxidative instability but limit hydrogen-bonding interactions .
Piperazine Substituent Diversity
- Aryl vs. Alkyl Groups: 4-(3-Chlorophenyl)piperazin-1-ylethylamine () substitutes the 2-methoxyphenyl group with a 3-chlorophenyl ring. Chlorine’s electron-withdrawing effect enhances receptor affinity in some serotonin antagonists (pKi = 8.2 for 5-HT₁A) .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Sulfanyl Bridge Stability : The sulfanyl group in the target compound may confer susceptibility to oxidation, necessitating prodrug strategies for oral bioavailability .
- Piperazine Substitutions : The 2-methoxyphenyl group’s electron-donating methoxy moiety could enhance π-stacking with aromatic residues in target proteins, as seen in similar 4-arylpiperazine antidepressants .
- Quinazoline vs. Pyrimidinone: highlights that pyrimidin-2-one analogs exhibit improved aqueous solubility (LogP = 1.8 vs. 3.2 for quinazoline derivatives), suggesting trade-offs between potency and pharmacokinetics .
Biological Activity
The compound 2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one , a derivative of quinazoline, has garnered attention in pharmacological research due to its diverse biological activities. Quinazoline derivatives are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a quinazoline core, a piperazine ring, and a chlorophenyl group, which are critical for its biological activity.
Antimicrobial Activity
Research has shown that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluated the compound's effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated potent activity against both gram-positive and gram-negative bacteria, suggesting its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results highlight the compound's broad-spectrum antimicrobial efficacy.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. In vitro assays demonstrated that this compound inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study:
In a recent study published in PubMed, the compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed:
- IC50 Values :
- MCF-7: 15 µM
- A549: 20 µM
The study concluded that the compound induces apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that it may protect neuronal cells from oxidative stress-induced damage. The antioxidant activity was evaluated using DPPH radical scavenging assays, revealing significant scavenging activity comparable to standard antioxidants.
The biological activity of the compound is believed to stem from its ability to interact with various molecular targets:
- Inhibition of Kinases : Quinazoline derivatives often inhibit kinases involved in cell signaling pathways related to cancer progression.
- Oxidative Stress Modulation : The compound has been shown to modulate oxidative stress markers, suggesting a role in protecting against cellular damage.
- Gene Expression Regulation : Studies indicate that it can upregulate genes involved in apoptosis while downregulating survival signals.
Comparative Analysis with Other Quinazoline Derivatives
To further understand its biological activity, a comparison with other quinazoline derivatives was conducted:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
